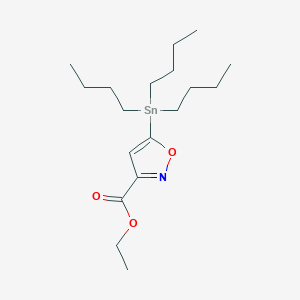
4-Chloro-3-methylpyridine
Vue d'ensemble
Description
4-Chloro-3-methylpyridine is a useful research compound. Its molecular formula is C6H6ClN and its molecular weight is 127.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
4-Chloro-3-methylpyridine is a chemical compound with the molecular formula C6H6ClN It’s known that chlorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting they may interact with a variety of biological targets .
Mode of Action
Chlorinated pyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that their primary mode of action may be through their reactivity in chemical reactions .
Biochemical Pathways
It’s known that pyridine derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
Orientations Futures
While specific future directions for 4-Chloro-3-methylpyridine were not found in the search results, it’s clear that the compound and its derivatives have significant potential in various fields, including medicinal chemistry and drug design .
Relevant Papers One relevant paper discusses a novel synthetic method of chloro-3-methylpyridine derivatives using silicon tetrachloride as a catalyst . Another paper presents the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a melting point of 165-169 °C and a boiling point of 192-193 °C . It is also known to have a density of 1.17 g/cm . The compound’s pKa is predicted to be 3.44±0.10 .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Dosage Effects in Animal Models
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Propriétés
IUPAC Name |
4-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXMHJMXLSNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374014 | |
| Record name | 4-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-36-3 | |
| Record name | 4-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1681-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Chloro-3-methylpyridine in the presented research?
A: The research highlights the use of this compound as a key building block in synthesizing a novel compound, 1-(this compound)-N-nitroimidazolealkanes-2-amine. [, ] This compound is being investigated for its potential insecticidal activity against aphids and planthoppers. [, ]
Q2: Can you describe a novel method for synthesizing this compound?
A: Yes, one of the research papers presents a novel synthesis route using silicon tetrachloride as a catalyst. [] This method involves oxidizing 3-methylpyridine to 3-methylpyridine-N-oxide followed by chlorination using silicon tetrachloride. [] This method offers an alternative to traditional phosphorus oxychloride-based methods and potentially has fewer environmental drawbacks. []
Q3: What is the significance of the reported yield in the synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine?
A: The synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine, achieved through a condensation reaction between 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, resulted in a 92.3% yield. [] This high yield is significant as it indicates the efficiency and potential scalability of the synthesis process, a crucial factor in drug development and manufacturing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)












